[5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate
CAS No.: 1208680-68-5
Cat. No.: VC6993993
Molecular Formula: C22H21NO6
Molecular Weight: 395.411
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1208680-68-5 |
|---|---|
| Molecular Formula | C22H21NO6 |
| Molecular Weight | 395.411 |
| IUPAC Name | [5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-1,2-oxazol-3-yl]methyl 2-(2-methoxyphenoxy)acetate |
| Standard InChI | InChI=1S/C22H21NO6/c1-14-9-16-10-15(7-8-18(16)28-14)21-11-17(23-29-21)12-27-22(24)13-26-20-6-4-3-5-19(20)25-2/h3-8,10-11,14H,9,12-13H2,1-2H3 |
| Standard InChI Key | QYVHEXNNTREBFX-UHFFFAOYSA-N |
| SMILES | CC1CC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)COC4=CC=CC=C4OC |
Introduction
Synthesis Pathways
While specific synthesis details for this compound are unavailable in the search results, compounds with similar structures are often synthesized through multistep organic reactions:
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Formation of the Isoxazole Ring: Typically achieved via cyclocondensation reactions involving hydroxylamine and α,β-unsaturated carbonyl compounds.
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Construction of the Benzofuran Moiety: Synthesized through intramolecular cyclization of ortho-hydroxyaryl ketones or aldehydes.
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Esterification: The methoxyphenoxyacetate group can be introduced via esterification reactions using phenolic precursors and acetic anhydride or other acylating agents.
Potential Applications
Given its structural complexity and functional groups, this compound may have applications in:
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Pharmaceutical Research:
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Isoxazole derivatives are known for their anti-inflammatory, antimicrobial, and anticancer activities.
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Benzofuran derivatives exhibit antioxidant and neuroprotective properties.
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Material Science:
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Compounds with aromatic and heterocyclic systems are often explored for optoelectronic properties in material science.
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Biological Activity Screening:
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The presence of multiple pharmacophores (benzofuran, isoxazole, ester) makes it a candidate for high-throughput screening against various biological targets.
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Analytical Characterization
To confirm the structure and purity of such compounds, standard analytical techniques are employed:
| Technique | Purpose |
|---|---|
| Nuclear Magnetic Resonance (NMR) | Elucidates molecular structure (e.g., , ) |
| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns |
| Infrared Spectroscopy (IR) | Identifies functional groups (e.g., C=O stretch for esters) |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity and stability |
Limitations and Future Research
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Biological Testing: Further research is needed to explore its pharmacological profile.
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Toxicity Studies: Comprehensive toxicity assessments are critical before considering therapeutic applications.
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Synthetic Optimization: Development of efficient and scalable synthetic routes will enhance its feasibility for industrial applications.
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